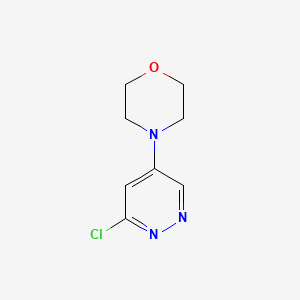

4-(6-Chloropyridazin-4-yl)morpholine

Overview

Description

“4-(6-Chloropyridazin-4-yl)morpholine” is a chemical compound that has been used as a catalytic and electrochemical reagent . It has a molecular weight of 198.65 .

Synthesis Analysis

The synthesis of morpholines, such as “this compound”, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H10ClN3O . More detailed structural information may be available in specific databases or scientific literature.Physical And Chemical Properties Analysis

“this compound” is a white to off-white powder with a melting point of 134-138°C . It has a molecular weight of 199.64 .Scientific Research Applications

Synthesis and Biological Evaluation

Research has focused on synthesizing various derivatives of 4-(6-Chloropyridazin-4-yl)morpholine for potential biological applications. For instance, Aggarwal et al. (2020) explored the synthesis of derivatives as analgesic agents. They conducted in vivo tests using mice and found some synthesized compounds showed moderate to good analgesic activity (Aggarwal, Kaushik, Kumar, & Saini, 2020).

Hemodynamic Effects

Di Francesco et al. (1986) investigated the effects of a derivative, MDL-899, on blood pressure and heart rate in dogs. They observed a decrease in systemic arterial blood pressure and increased heart and coronary blood flows, indicating potential as a vasodilator (Di Francesco, Baldoli, Marchetti, & Glässer, 1986).

Anticancer Properties

Jantová et al. (2001) tested 4-anilinoquinazoline derivatives, which included a morpholine group, for cytotoxic effects on cancer cell lines. Some derivatives showed inhibitory growth in tumor cell lines and had antiprotease effects, relevant for anticancer properties (Jantová, Urbančíková, Maliar, Mikulášová, Rauko, Cipak, Kubíková, Stankovský, & Špirková, 2001).

Antimicrobial Activities

Sukuroglu et al. (2012) synthesized 3(2H)-pyridazinone derivatives with a morpholine group and tested them for antimicrobial activities. They found that some compounds exhibited promising activities against Gram-positive and Gram-negative bacteria (Sukuroglu, Onkol, Onurdağ, Akalın, & Şahin, 2012).

Crystal Structure and Vibrational Spectra

Aydin et al. (2015) studied the crystal and molecular structure of a compound including a morpholine group. This research helps understand the compound's physical properties and potential interactions in biological systems (Aydin, Arslan, Şüküroğlu, Akkurt, & Büyükgüngör, 2015).

Antifungal Activity

Bushuieva et al. (2022) studied the mutagenic effects and carcinogenicity prediction of a morpholine derivative. They focused on its potential for creating new antifungal drugs, highlighting its role in treating fungal pathologies (Bushuieva, Petrova, Kyrychko, & Parchenko, 2022).

Hypotension and Heart Rate Activity

Katrusiak et al. (2001) synthesized morpholine-containing triazolo- and tetrazolopyridazine derivatives, observing their effects on blood pressure and heart rate in rats. These compounds were found effective in lowering blood pressure without affecting heart rate (Katrusiak, Melzer, Bałoniak, Bobkiewicz, & Polcyn, 2001).

Dopamine Receptor Antagonism

Witt et al. (2016) developed chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Their research contributes to understanding the interaction of morpholine derivatives with neurotransmitter systems (Witt, McCollum, Hurtado, Huseman, Jeffries, Temple, Plumley, Blobaum, Lindsley, & Hopkins, 2016).

Safety and Hazards

properties

IUPAC Name |

4-(6-chloropyridazin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c9-8-5-7(6-10-11-8)12-1-3-13-4-2-12/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXHCXHSPGVZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

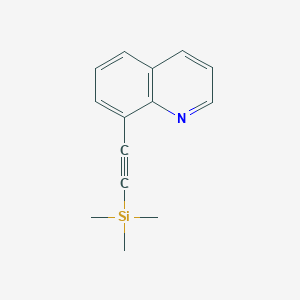

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

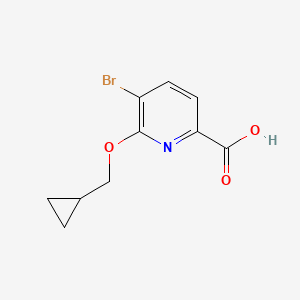

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1401287.png)

![Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride](/img/structure/B1401295.png)

![3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1401298.png)